Toremifene-d6 citrate is a deuterated form of toremifene citrate, a selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. Toremifene belongs to the triphenylethylene class of compounds, similar to tamoxifen, and exhibits both estrogenic and antiestrogenic properties depending on the tissue type. The introduction of deuterium atoms in toremifene-d6 citrate enhances its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.
Toremifene-d6 citrate is synthesized from toremifene citrate through deuteration, which involves replacing hydrogen atoms with deuterium. This modification can improve the stability and metabolic profile of the compound, making it useful for various scientific studies and applications.
The synthesis of toremifene-d6 citrate involves several steps:
The industrial production of toremifene-d6 citrate requires stringent quality control measures to ensure purity and consistency. Advanced analytical techniques such as chromatography are employed during purification processes.
Toremifene-d6 citrate has a complex molecular structure characterized by multiple rings and functional groups. Its structural representation includes:
Toremifene-d6 citrate undergoes various chemical reactions that can modify its structure and properties:
The reaction conditions for these transformations often require specific catalysts and controlled environments to optimize yields and minimize byproducts.
Toremifene-d6 citrate exerts its pharmacological effects through selective binding to estrogen receptors:
Toremifene-d6 citrate has significant applications in scientific research:
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into pharmaceutical compounds like SERMs to modify metabolic pathways while preserving biological activity. In Toremifene-d6 citrate, six hydrogen atoms are replaced by deuterium at the N,N-dimethylamino group (–N(CD₃)₂). This substitution leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (vs. carbon-hydrogen) resists enzymatic cleavage. Consequently, deuterated SERMs exhibit:
Table 1: Impact of Deuterium Labeling on SERM Properties
Parameter | Non-Deuterated SERMs | Deuterated SERMs (e.g., Toremifene-d6) |
---|---|---|
C–H Bond Energy | ~413 kJ/mol | ~439 kJ/mol (C–D bond) |
Metabolic Rate | High (rapid demethylation) | Reduced (KIE: 2–10 fold decrease) |
Analytical Utility | Limited for trace detection | Gold standard for LC-MS quantification |
Synthesis of Toremifene-d6 citrate (CAS 1246833-71-5) centers on site-specific deuterium integration into the tertiary amine group. Key steps include:1. Reductive Deuteration:- Reagent: Lithium aluminium deuteride (LiAlD₄) reduces the precursor N-desmethyl toremifene intermediate in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–5°C) [1] [7].- Reaction: R–N(CH₃)H → R–N(CD₃)₂ via sequential deuteromethylation.2. Solvent Optimization:- Aprotic solvents (toluene, THF) minimize deuterium exchange with protic impurities [7].3. Acid-Base Extraction:- Post-reduction, the product is purified via pH-dependent extraction:- Alkaline conditions (NaOH, pH 10–12): Transfer to organic phase (toluene/ethyl acetate).- Acidic conditions (citric acid): Salt formation in aqueous phase [1].
Deuteration significantly alters pharmacokinetic behavior without affecting receptor binding:
Table 3: Pharmacokinetic Comparison in Preclinical Models
Parameter | Toremifene Citrate | Toremifene-d6 Citrate | Change |
---|---|---|---|
Oral Bioavailability | ~100% | ~100% | ↔ |
Cₘₐₓ (ng/mL) | 480 ± 85 | 502 ± 79 | ↔ |
t½ (hours) | 120 ± 24 | 156 ± 31 | ↑ 30% |
AUC₀–∞ (ng·h/mL) | 9800 ± 2100 | 12400 ± 2400 | ↑ 26% |
Metabolic Clearance | High | Moderate | ↓ 20–40% |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: